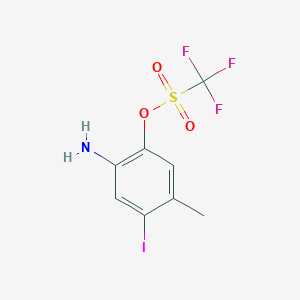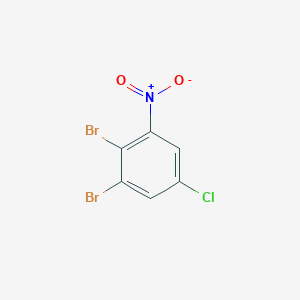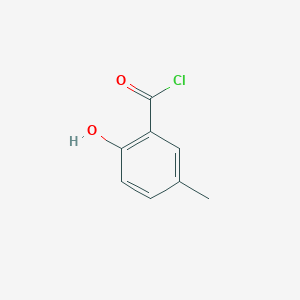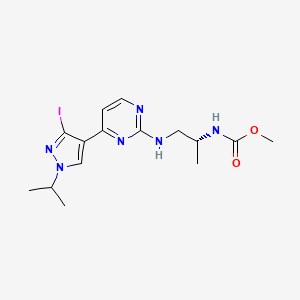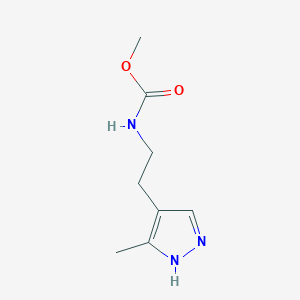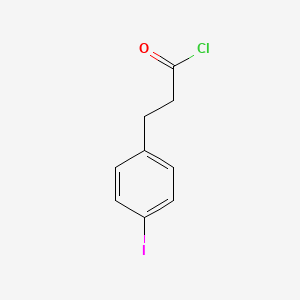
3-(4-Iodophenyl)propanoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Iodophenyl)propanoyl chloride is an organic compound with the molecular formula C9H8ClIO. It is a derivative of propanoyl chloride, where the phenyl ring is substituted with an iodine atom at the para position. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Iodophenyl)propanoyl chloride typically involves the Friedel-Crafts acylation reaction. This reaction uses propanoyl chloride and 4-iodobenzene as starting materials, with a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Iodophenyl)propanoyl chloride undergoes various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the replacement of the chloride group with a nucleophile, such as an amine or alcohol, to form amides or esters.
Electrophilic Aromatic Substitution: The iodine atom on the phenyl ring can participate in reactions such as halogenation, nitration, and sulfonation.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Reagents include amines, alcohols, and thiols. Conditions typically involve the use of a base, such as pyridine, to neutralize the hydrochloric acid byproduct.
Electrophilic Aromatic Substitution: Reagents include halogens (e.g., Br2), nitrating agents (e.g., HNO3/H2SO4), and sulfonating agents (e.g., SO3/H2SO4).
Reduction: Common reducing agents include LiAlH4 and sodium borohydride (NaBH4).
Major Products Formed
Amides and Esters: Formed from nucleophilic acyl substitution.
Substituted Aromatic Compounds: Formed from electrophilic aromatic substitution.
Alcohols: Formed from the reduction of the carbonyl group.
Applications De Recherche Scientifique
3-(4-Iodophenyl)propanoyl chloride is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the preparation of biologically active compounds for drug discovery.
Medicine: As an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.
Industry: In the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(4-Iodophenyl)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The iodine atom on the phenyl ring can also participate in electrophilic aromatic substitution reactions, influencing the reactivity and selectivity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoyl Chloride: A simpler acyl chloride without the phenyl ring substitution.
4-Iodobenzoic Acid: Contains the same iodine-substituted phenyl ring but with a carboxylic acid group instead of the acyl chloride.
3-(4-Bromophenyl)propanoyl Chloride: Similar structure but with a bromine atom instead of iodine.
Uniqueness
3-(4-Iodophenyl)propanoyl chloride is unique due to the presence of the iodine atom, which can influence the compound’s reactivity and selectivity in chemical reactions. The iodine atom’s size and electron-withdrawing properties can affect the compound’s behavior in electrophilic aromatic substitution and nucleophilic acyl substitution reactions.
Propriétés
Formule moléculaire |
C9H8ClIO |
|---|---|
Poids moléculaire |
294.51 g/mol |
Nom IUPAC |
3-(4-iodophenyl)propanoyl chloride |
InChI |
InChI=1S/C9H8ClIO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-2,4-5H,3,6H2 |
Clé InChI |
BZVVUGKENJGCBW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)Cl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


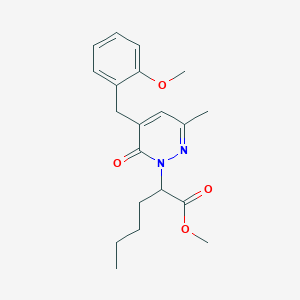
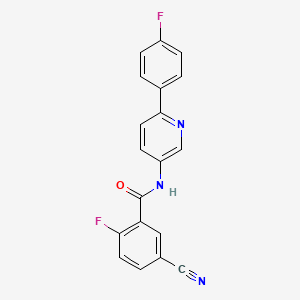
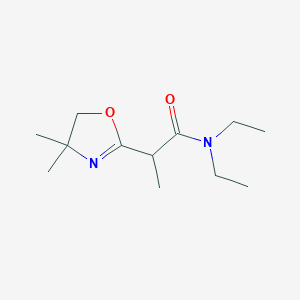
![1-(5-Iodobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12865986.png)
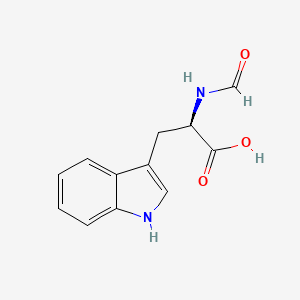
![2-Bromo-7-methylbenzo[d]oxazole](/img/structure/B12865997.png)
![1-(Benzenesulfonyl)-3-bromo-5-fluoro-2-[(oxan-2-yloxy)methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12866023.png)
![2-Fluoro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12866033.png)
